![molecular formula C20H16BrF3N2O3 B13379281 4-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13379281.png)
4-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-bromo-5-ethoxy-4-hydroxybenzaldehyde with 5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one under basic conditions. The reaction is usually carried out in an ethanol solution at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
4-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
- 4-bromo-2-hydroxybenzaldehyde
Uniqueness
Compared to similar compounds, 4-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound 4-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one (CAS No. 354546-52-4) is a pyrazolone derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H16BrF3N2O3
- Molecular Weight : 469.25 g/mol
- Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.
Antioxidant Properties
Research indicates that compounds with similar structural motifs often exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure is known to enhance radical scavenging abilities, which could be a beneficial property of this compound in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of pyrazolones can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. Molecular docking studies have been conducted to predict the binding affinities of this compound against COX-2, indicating potential anti-inflammatory properties.
Research Findings and Case Studies
The biological activities of this compound may be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, it may reduce the synthesis of inflammatory mediators.
- Radical Scavenging : The hydroxyl groups likely contribute to its ability to neutralize free radicals.
- Interaction with Pain Pathways : Potential modulation of neurotransmitter release involved in pain perception.
Properties
Molecular Formula |
C20H16BrF3N2O3 |
---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
(4E)-4-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-one |
InChI |
InChI=1S/C20H16BrF3N2O3/c1-3-29-18-8-12(16(21)10-17(18)27)7-15-11(2)25-26(19(15)28)14-6-4-5-13(9-14)20(22,23)24/h4-10,27H,3H2,1-2H3/b15-7+ |
InChI Key |
ZRXRSQUELKJYGQ-VIZOYTHASA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C)Br)O |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C)Br)O |
Origin of Product |
United States |
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